molecular formula C15H18N2S B7637730 3-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]propan-1-amine

3-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]propan-1-amine

Cat. No. B7637730
M. Wt: 258.4 g/mol
InChI Key: MYXRYCNLHUDZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "DHβE" and is a competitive antagonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs).

Mechanism of Action

DHβE acts as a competitive antagonist of the α4β2 subtype of 3-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]propan-1-amine. It binds to the receptor and prevents the binding of acetylcholine, thereby inhibiting the signaling pathway. This mechanism of action has been found to have significant effects on the central nervous system, including the modulation of dopamine release, which is essential for the regulation of mood and behavior.
Biochemical and Physiological Effects:
DHβE has been found to have significant biochemical and physiological effects on the central nervous system. It has been shown to modulate dopamine release, which is essential for the regulation of mood and behavior. Additionally, DHβE has been found to enhance cognitive function and memory retention in animal models.

Advantages and Limitations for Lab Experiments

DHβE has several advantages for use in lab experiments. It is a highly specific antagonist of the α4β2 subtype of 3-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]propan-1-amine, which allows for the isolation of its effects on the central nervous system. However, DHβE has limitations in its use due to its potential toxicity and its effects on other subtypes of this compound.

Future Directions

There are several future directions for the study of DHβE. One potential direction is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the development of more specific and less toxic antagonists of the α4β2 subtype of 3-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]propan-1-amine may lead to further insights into the role of this receptor in the central nervous system. Finally, the investigation of the effects of DHβE on other subtypes of this compound may provide new insights into the regulation of mood and behavior.

Synthesis Methods

DHβE can be synthesized through a multistep process that involves the reaction of 2,3-dihydro-1H-indene with thioamide and propylamine. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

DHβE has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant effects on the central nervous system and is being investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

3-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c16-8-2-5-15-17-14(10-18-15)13-7-6-11-3-1-4-12(11)9-13/h6-7,9-10H,1-5,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXRYCNLHUDZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=CSC(=N3)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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